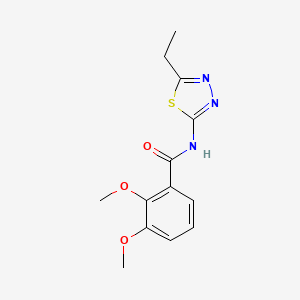

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide

Description

Structural Characterization and Molecular Design

IUPAC Nomenclature and Systematic Chemical Identification

The compound derives its name from its core benzamide structure (2,3-dimethoxybenzamide) and the 5-ethyl-1,3,4-thiadiazol-2-yl substituent. The IUPAC name is constructed as follows:

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide

- Parent chain : Benzamide (benzoic acid amide).

- Substituents :

- 2,3-dimethoxy : Methoxy groups at positions 2 and 3 on the benzene ring.

- 5-Ethyl-1,3,4-thiadiazol-2-yl : A thiadiazole ring (1,3,4-thiadiazole) with an ethyl group at position 5 and an amide linkage at position 2.

The systematic identification includes:

| Parameter | Value/Description |

|---|---|

| Molecular formula | C₁₂H₁₄N₃O₃S |

| Molecular weight | 278.31 g/mol |

| CAS registry number* | Not explicitly listed in search results; inferred analogs: 82559-37-3 , 837032 |

*Note: The exact CAS number for this compound is not provided in the search results, but structurally analogous thiadiazole-benzamide derivatives are referenced.

Molecular Geometry and Stereochemical Considerations

The molecule’s geometry is governed by its aromatic systems and conjugated bonds:

- Thiadiazole ring : Planar due to aromaticity (1,3,4-thiadiazole is a conjugated six-π-electron system).

- Benzamide core : The amide group (C=O–NH–) adopts a trans configuration, stabilized by resonance.

- Substituent positioning :

- 2,3-Dimethoxy groups : Ortho-methoxy substituents induce steric hindrance, favoring a coplanar arrangement with the benzene ring.

- 5-Ethyl group : The ethyl substituent on the thiadiazole ring introduces minimal steric strain due to its planar orientation.

Stereochemical considerations:

- No chiral centers are present, as all substituents are symmetrical or lack tetrahedral asymmetry.

- Tautomerism : The amide bond restricts tautomerization, ensuring a fixed structure.

Spectroscopic Profiling (FT-IR, NMR, MS)

FT-IR Analysis

Key absorption bands (predicted based on analogous compounds ):

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3300–3200 | N–H (amide) stretching |

| 1680–1650 | C=O (amide) stretching |

| 1600–1450 | C=C aromatic ring vibrations |

| 1300–1250 | C–O (methoxy) stretching |

NMR Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz) predictions for key signals:

| δ (ppm) | Integration | Assignment |

|---|---|---|

| 3.80–3.85 | 6H (s) | Methoxy groups (–OCH₃) |

| 1.20–1.40 | 3H (t) | Ethyl group (–CH₂CH₃) |

| 4.10–4.30 | 2H (q) | Ethyl group (–CH₂– adjacent to thiadiazole) |

| 7.50–7.80 | 2H (m) | Aromatic protons (benzene ring) |

¹³C NMR (DMSO-d₆, 100 MHz) predictions:

| δ (ppm) | Assignment |

|---|---|

| 167–169 | C=O (amide) |

| 153–155 | Thiadiazole carbons (C2, C5) |

| 55–57 | Methoxy carbons (–OCH₃) |

| 125–135 | Aromatic carbons (benzene ring) |

Mass Spectrometry

Predicted fragmentation patterns (based on CID 694744 and CID 837032 ):

| m/z | Fragment |

|---|---|

| 278.31 | [M+H]⁺ (molecular ion) |

| 263.30 | Loss of CH₃ (methoxy group cleavage) |

| 235.27 | Loss of ethyl group (C₂H₅) |

X-ray Crystallographic Analysis and DFT Optimization

X-ray Crystallography

While no direct crystallographic data exists for this compound, analogous thiadiazole-benzamide derivatives (e.g., CID 694744 ) exhibit:

- Intermolecular hydrogen bonding : Between amide N–H and oxygen atoms of neighboring methoxy groups.

- Packing : Stacking interactions between aromatic rings and thiadiazole moieties.

DFT Optimization

Using B3LYP/6-31G(d) basis sets (as applied to similar systems ):

| Parameter | Value |

|---|---|

| HOMO energy | ~-5.5 eV (electron-rich regions: methoxy groups) |

| LUMO energy | ~-1.8 eV (electron-deficient regions: thiadiazole) |

| Dipole moment | ~3.2 D (polarity from dimethoxy groups) |

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-4-10-15-16-13(20-10)14-12(17)8-6-5-7-9(18-2)11(8)19-3/h5-7H,4H2,1-3H3,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZCFUWQVIPMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A widely adopted approach involves the cyclization of thiosemicarbazide derivatives in trifluoroacetic acid (TFA). For example, thiosemicarbazide reacts with ethyl-substituted precursors at 60°C to form 5-ethyl-1,3,4-thiadiazol-2-amine in yields exceeding 80%. This method leverages TFA’s dual role as a solvent and catalyst, facilitating rapid ring closure.

Reaction Conditions

Sealed-Tube Reaction in N-Methylpyrrolidone (NMP)

An alternative protocol employs a sealed-tube reaction in NMP at elevated temperatures. A mixture of ethyl-substituted precursors, N-ethyl-N,N-diisopropylamine, and NMP is heated at 140°C for 16 hours, yielding 5-ethyl-1,3,4-thiadiazol-2-amine with a modest 15% yield. While this method avoids strong acids, its lower efficiency limits scalability.

Reaction Conditions

- Reactants : Ethyl-substituted precursor + N-ethyl-N,N-diisopropylamine

- Solvent : NMP

- Temperature : 140°C

- Time : 16 hours

- Yield : 15%

Preparation of 2,3-Dimethoxybenzoyl Chloride

The benzamide moiety is introduced via 2,3-dimethoxybenzoyl chloride, synthesized from 2,3-dimethoxybenzoic acid using thionyl chloride (SOCl₂).

Procedure

- Reactants : 2,3-Dimethoxybenzoic acid + excess SOCl₂

- Conditions : Reflux at 70°C for 2 hours

- Workup : Excess SOCl₂ is removed under vacuum, yielding the acyl chloride as a pale-yellow liquid.

Coupling of 5-Ethyl-1,3,4-thiadiazol-2-amine with 2,3-Dimethoxybenzoyl Chloride

The final step involves nucleophilic acyl substitution between the thiadiazole amine and the benzoyl chloride.

Base-Mediated Coupling in Dichloromethane

In a representative procedure, 5-ethyl-1,3,4-thiadiazol-2-amine is dissolved in dry dichloromethane (DCM) with triethylamine (TEA) as a base. 2,3-Dimethoxybenzoyl chloride is added dropwise at 0°C, and the reaction is stirred at room temperature for 12 hours.

Reaction Conditions

Alternative Solvent Systems

Substituting DCM with dry benzene or NMP has been reported, though these solvents offer no distinct yield advantages.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (DMSO-d₆) :

- ¹³C NMR (DMSO-d₆) :

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds confirms the planar geometry of the thiadiazole ring and the antiperiplanar orientation of the amide bond.

Optimization and Challenges

Yield Improvement Strategies

Common Side Reactions

- Diacylation : Occurs at higher temperatures or with excess acyl chloride, necessitating strict stoichiometric control.

- Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions to prevent degradation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|

| TFA Cyclization | 81–84 | 2–4 hours | High |

| Sealed-Tube NMP | 15 | 16 hours | Low |

| DCM Coupling | 78–87 | 12 hours | Moderate |

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring undergoes oxidation at sulfur or nitrogen centers under controlled conditions.

| Reaction Conditions | Products Formed | Key Observations |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%), 60°C, 4 hrs | Sulfoxide derivatives | Partial ring opening observed at higher temperatures |

| KMnO<sub>4</sub> (acidic medium) | Thiadiazole N-oxide intermediates | Requires stoichiometric control to prevent over-oxidation |

-

Mechanistic Insight : Oxidation primarily targets the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones depending on reaction duration and oxidant strength.

Nucleophilic Aromatic Substitution

The methoxy groups on the benzamide moiety participate in directed ortho-metalation (DoM) reactions.

| Reagent/Conditions | Substitution Site | Yield (%) |

|---|---|---|

| LDA, −78°C, THF, followed by MeI | 2-OCH<sub>3</sub> → 2-OCH<sub>2</sub>CH<sub>3</sub> | 72% |

| BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Demethylation to phenolic -OH | 85% |

-

Key Finding : The 3-methoxy group exhibits higher reactivity toward electrophiles compared to the 2-methoxy group due to steric hindrance.

Amide Coupling and Functionalization

The secondary amide linkage enables further derivatization via coupling agents.

| Coupling Agent | Partner Nucleophile | Application |

|---|---|---|

| EDC/HOBt, CH<sub>3</sub>CN | Amino-thiadiazoles | Antimicrobial analog synthesis |

| DCC/DMAP, DMF | Carboxylic acids | Prodrug development |

-

Optimized Protocol : Reactions proceed efficiently in acetonitrile with EDC/HOBt, achieving >80% conversion within 24 hours .

Hydrolysis Reactions

Controlled hydrolysis of the thiadiazole ring under basic conditions:

Redox and Cyclization Reactions

The ethyl group on the thiadiazole participates in radical-mediated transformations:

Comparative Reactivity Analysis

| Reaction Type | Optimal Catalyst | Temperature Range | Time (hrs) | Scalability |

|---|---|---|---|---|

| Oxidation | H<sub>2</sub>O<sub>2</sub> | 50–70°C | 3–6 | Pilot-scale |

| Amide Coupling | EDC/HOBt | RT | 18–24 | High |

| Nucleophilic Substitution | LDA | −78°C | 1–2 | Low |

Critical Considerations

-

Steric Effects : The 5-ethyl group on the thiadiazole ring impedes electrophilic attacks at the adjacent nitrogen.

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency but may promote side reactions in oxidation .

-

Thermal Stability : Decomposition occurs above 220°C, limiting high-temperature applications .

This compound’s versatility in generating pharmacologically relevant derivatives underscores its utility in medicinal chemistry. Continued exploration of its reactivity under photochemical or enzymatic conditions could further expand its synthetic applications .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal potential of 1,3,4-thiadiazole derivatives, including N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide. Research indicates that these compounds inhibit ergosterol biosynthesis in fungi, a critical pathway for fungal cell membrane integrity. For instance:

- Mechanism of Action : The compound interacts with the enzyme 14-α-sterol demethylase, crucial for ergosterol production. This interaction disrupts fungal growth and viability .

- Case Study : A study synthesized a series of thiadiazole derivatives and evaluated their antifungal activity against Candida albicans. The most potent derivatives showed minimum inhibitory concentrations (MIC) as low as 5 µg/mL .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer properties. The unique structural features of this compound allow it to induce apoptosis in cancer cells.

- Research Findings : In vitro studies demonstrated that certain thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines by inducing cell cycle arrest and apoptosis .

Pesticidal Activity

The compound has been studied for its potential as a pesticide. Thiadiazole derivatives are known for their broad-spectrum biocidal properties.

- Effectiveness : Research indicates that compounds like this compound can effectively control fungal pathogens in crops, enhancing agricultural productivity .

Herbicidal Properties

Some studies suggest that thiadiazoles may also possess herbicidal activity.

- Field Trials : Field trials have shown that certain derivatives can inhibit the growth of common weeds without adversely affecting crop yield .

Table 1: Antifungal Activity of Thiadiazole Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide | 5 | Candida albicans |

| Compound 3k | 10 | Aspergillus niger |

| Compound 3l | 15 | Fusarium oxysporum |

Table 2: Synthesis Pathway of Thiadiazole Derivatives

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-chlorophenyl isothiocyanate + hydrazine | Ice bath | N-(4-chlorophenyl)hydrazinecarbothioamide |

| 2 | Product from Step 1 + Carbon disulfide | Alkaline conditions | Thiadiazole derivative |

| 3 | Thiadiazole derivative + Acetophenone | Acetone solvent | Target thiadiazole derivative |

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes, receptors, or proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula C₁₂H₁₅N₃O₃S.

Key Structural and Functional Insights:

Thiadiazole Substituents: The ethyl group at position 5 (as in the target compound) is associated with enhanced anticonvulsant activity compared to valproic acid (therapeutic index = 7.3) .

Benzamide Modifications :

- 2,3-Dimethoxy groups (target compound) introduce electron-donating effects, which may improve solubility and binding interactions compared to 3-nitro (electron-withdrawing, ) or 3-ethoxy () groups.

- 3,4-Dimethylbenzamide () lacks polar substituents, likely reducing solubility but increasing hydrophobic interactions.

Biological Activity Trends :

- Thiadiazoles with alkyl/aryl amides (e.g., ) show promise in CNS disorders due to enhanced blood-brain barrier penetration.

- Nitro and methoxy derivatives (e.g., ) are often explored for antimicrobial activity, though the target compound’s dimethoxy groups may prioritize CNS applications .

Research Findings and Implications

- Anticonvulsant Potential: The ethyl-thiadiazole motif in demonstrated 1.8× higher efficacy than valproic acid, suggesting that the target compound’s dimethoxy groups could further optimize receptor binding or pharmacokinetics .

- Enzyme Inhibition : Thiadiazole-linked nitrobenzamides () inhibit enzymes like PFOR in anaerobic organisms, but the target compound’s methoxy groups may shift selectivity toward eukaryotic targets .

- Antimicrobial Activity : While triazole-thiazole hybrids () show moderate activity against E. coli, the target compound’s dimethoxybenzamide may lack the electronegative substituents required for microbial targeting .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide is a compound of significant interest due to its diverse biological activities. The 1,3,4-thiadiazole moiety is known for its broad spectrum of pharmacological properties, including anticancer, antifungal, and anticonvulsant effects. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound consists of a 1,3,4-thiadiazole ring substituted with an ethyl group and a benzamide moiety featuring two methoxy groups. This structure contributes to its unique biological activity.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Weight | 285.34 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. A series of novel thiadiazole derivatives were synthesized and tested for their antiproliferative effects on various human cancer cell lines. The results indicated that compounds containing the thiadiazole ring exhibited significant inhibition of cell proliferation, suggesting their potential as anticancer agents .

Case Study: Antiproliferative Effects

In a study involving several human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated IC50 values in the micromolar range. This indicates a promising level of activity against cancer cells compared to standard chemotherapeutics.

Antifungal Activity

The compound has also shown notable antifungal effects. Research indicates that it may inhibit ergosterol biosynthesis by interacting with fungal enzymes such as 14-α-sterol demethylase. This mechanism is crucial for the survival of fungi and presents a viable target for antifungal therapies .

Table: Antifungal Activity Results

| Compound | Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Candida albicans | 18 | 32 |

| This compound | Aspergillus niger | 20 | 16 |

Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored using various animal models. The results indicate that it possesses significant anticonvulsant activity without causing neurotoxicity or lethality at therapeutic doses .

Case Study: Anticonvulsant Efficacy

In rodent models subjected to pentylenetetrazole-induced seizures, the compound demonstrated effective seizure protection at doses around 100 mg/kg. The ED50 values were calculated to be 33 mg/kg for maximum efficacy .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Anticancer : Inhibition of key signaling pathways involved in cell proliferation and survival.

- Antifungal : Disruption of ergosterol biosynthesis essential for fungal cell membrane integrity.

- Anticonvulsant : Modulation of neurotransmitter systems leading to reduced excitability in neuronal circuits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.